molecular formula C6H11NO3 B12859183 (2S,4R)-4-Hydroxy-2-methylpyrrolidine-2-carboxylic acid

(2S,4R)-4-Hydroxy-2-methylpyrrolidine-2-carboxylic acid

Cat. No.: B12859183
M. Wt: 145.16 g/mol
InChI Key: IWARIVJLIISIED-XINAWCOVSA-N
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Description

(2S,4R)-4-Hydroxy-2-methylpyrrolidine-2-carboxylic acid is a chiral amino acid derivative It is a stereoisomer of hydroxyproline, which is an important component of collagen in animal tissues

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2S,4R)-4-Hydroxy-2-methylpyrrolidine-2-carboxylic acid typically involves the stereoselective hydroxylation of proline derivatives. One common method is the catalytic asymmetric hydroxylation of proline using transition metal catalysts and chiral ligands. The reaction conditions often include the use of oxidizing agents such as hydrogen peroxide or molecular oxygen, and the reaction is carried out under controlled temperature and pH conditions to ensure high stereoselectivity .

Industrial Production Methods

In industrial settings, the production of this compound can be achieved through biocatalytic processes. Enzymes such as proline hydroxylase are used to catalyze the hydroxylation of proline in a highly specific manner. This method is advantageous due to its high efficiency, selectivity, and environmentally friendly nature .

Chemical Reactions Analysis

Types of Reactions

(2S,4R)-4-Hydroxy-2-methylpyrrolidine-2-carboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

(2S,4R)-4-Hydroxy-2-methylpyrrolidine-2-carboxylic acid has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of (2S,4R)-4-Hydroxy-2-methylpyrrolidine-2-carboxylic acid involves its incorporation into collagen fibers, where it stabilizes the triple-helix structure of collagen. This stabilization is achieved through hydrogen bonding interactions between the hydroxyl group of the compound and the peptide backbone of collagen. The molecular targets include collagen fibrils, and the pathways involved are related to collagen biosynthesis and stabilization .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(2S,4R)-4-Hydroxy-2-methylpyrrolidine-2-carboxylic acid is unique due to the presence of both a hydroxyl group and a methyl group, which confer distinct stereochemical and electronic properties. These properties enhance its stability and reactivity, making it a valuable compound in various applications .

Properties

Molecular Formula

C6H11NO3

Molecular Weight

145.16 g/mol

IUPAC Name

(2S,4R)-4-hydroxy-2-methylpyrrolidine-2-carboxylic acid

InChI

InChI=1S/C6H11NO3/c1-6(5(9)10)2-4(8)3-7-6/h4,7-8H,2-3H2,1H3,(H,9,10)/t4-,6+/m1/s1

InChI Key

IWARIVJLIISIED-XINAWCOVSA-N

Isomeric SMILES

C[C@]1(C[C@H](CN1)O)C(=O)O

Canonical SMILES

CC1(CC(CN1)O)C(=O)O

Origin of Product

United States

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